N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, condensation of aminoazoles with (2E)-(3-morpholin-4-yl)acrylonitrile and 3,3-diethoxypropionitrile has been used to synthesize a series of azolo[1,5-a]pyrimidin-7-amines .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The reactions of azolo[1,5-a]pyrimidin-7-amines with certain aminotriazoles gave mixtures of regioisomers: azolo-[1,5-а]pyrimidin-7-amines and azolo[4,3-а]pyrimidin-5-amines . The synthetic methods most commonly used for the construction of azolopyrimidine systems typically include heterocyclization reactions starting from the appropriate aminoazoles or functionalized pyrimidine derivatives .Scientific Research Applications
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Optical Applications
The family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
Pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant photophysical properties .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines have been highlighted for their anticancer potential and enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Industrial Research
In industrial research, N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine finds applications in manufacturing processes, particularly in improving product quality and efficiency. Its use in various industries, such as pharmaceuticals and agrochemicals, has shown promising results.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also shown significant impact in medicinal chemistry .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, and their interaction with electron-donating groups (edgs) at position 7 on the fused ring improves both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications and bio-macromolecular interactions .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties .
Future Directions
The future directions for research on N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine and related compounds could involve further exploration of their synthesis, functionalization, and potential applications in medicinal chemistry and material science . The development of new and convenient synthetic approaches to this class of compounds is also of interest .
properties
IUPAC Name |
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-7-6-10(13(3)4)14-9(11-7)5-8(2)12-14/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEULYZVBGMPQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001222415 | |
Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
136549-14-9 | |
Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136549-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,2,5-Tetramethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001222415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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